molecular formula C20H21N5O2 B6975622 N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide

Cat. No.: B6975622
M. Wt: 363.4 g/mol
InChI Key: PSQRIKZFMLBSBQ-UHFFFAOYSA-N
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Description

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . The structure of this compound features a pyrazole ring, a pyridazine ring, and a carboxamide group, making it a unique and potentially valuable molecule in medicinal chemistry.

Properties

IUPAC Name

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-14-19(13-22-25(14)17-7-9-27-10-8-17)23-20(26)16-11-18(24-21-12-16)15-5-3-2-4-6-15/h2-6,11-13,17H,7-10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQRIKZFMLBSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCOCC2)NC(=O)C3=CC(=NN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine intermediates. Common synthetic routes include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridazine Ring: This involves the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives.

    Coupling Reactions: The pyrazole and pyridazine intermediates are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or pyridazine rings are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in the metabolic pathways of parasites, leading to their inhibition and subsequent death. Molecular docking studies have shown that the compound can interact with targets such as Lm-PTR1, a key enzyme in the biosynthesis of folate in Leishmania parasites .

Comparison with Similar Compounds

N-[5-methyl-1-(oxan-4-yl)pyrazol-4-yl]-6-phenylpyridazine-4-carboxamide can be compared with other pyrazole derivatives, such as:

    Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole core.

    Rimonabant: An anti-obesity drug with a pyrazole structure.

    Sulfaphenazole: An antibacterial agent containing a pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and its potential antileishmanial and antimalarial activities, which distinguish it from other pyrazole derivatives .

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